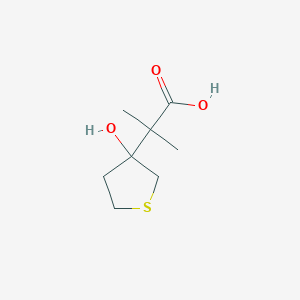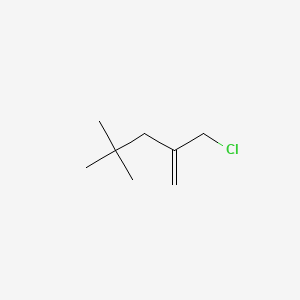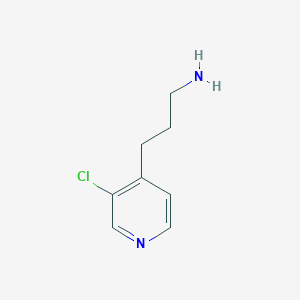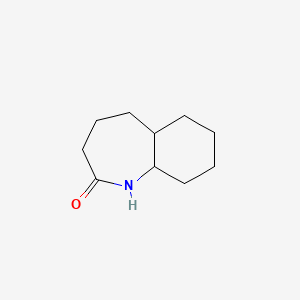![molecular formula C11H15NO4 B13562594 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid CAS No. 2803851-88-7](/img/structure/B13562594.png)
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a tert-butoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid typically involves the reaction of pyrrole derivatives with tert-butyl esters. One common method includes the use of tert-butyl dicarbonate (Boc anhydride) as a reagent to introduce the tert-butoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tert-butoxy group can act as a protecting group, preventing unwanted reactions during synthesis. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Ethers: Compounds like tert-butyl ethers share the tert-butoxy group and have similar reactivity.
Pyrrole Derivatives: Other pyrrole derivatives with different substituents can be compared in terms of their chemical and biological properties.
Uniqueness
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid is unique due to its combination of a pyrrole ring with a tert-butoxy group and a carboxylic acid group.
Properties
CAS No. |
2803851-88-7 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-9(13)7-12-5-4-8(6-12)10(14)15/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
WFBKDOMKVKGRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride](/img/structure/B13562528.png)
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13562531.png)
![(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B13562537.png)




![3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13562558.png)
![3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13562563.png)




